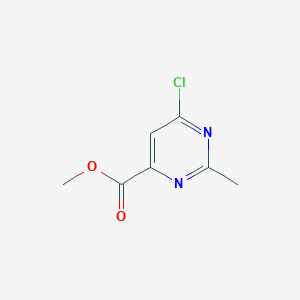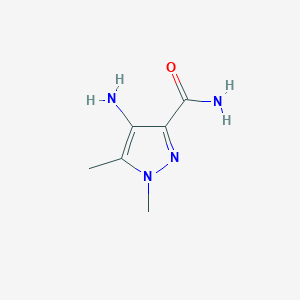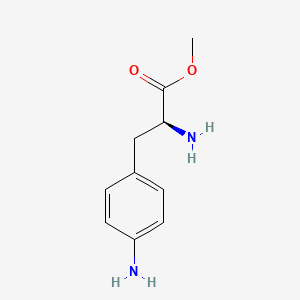
1-Bromo-4-(propane-2-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-Bromo-4-(propane-2-sulfonyl)benzene is a brominated aromatic sulfone that is of interest in various chemical synthesis processes. It is characterized by the presence of a bromine atom and a sulfonyl group attached to a benzene ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through the reaction of novel bromination agents with aromatic compounds. For instance, a study describes the use of N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide) as a selective bromination agent for aromatic compounds, which suggests that similar agents could potentially be used for synthesizing this compound .
Molecular Structure Analysis
The molecular structure of brominated aromatic sulfones can be complex and is often determined using X-ray diffraction (XRD) analysis. For example, the crystal structure of a related compound, 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide, was investigated, revealing a triclinic structure with specific geometrical parameters and strong interionic hydrogen bonds . This indicates that this compound may also exhibit unique structural features that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
Brominated aromatic sulfones can participate in various chemical reactions. The Michael-induced Ramberg-Bäcklund reaction is one such reaction where bromomethyl β-styryl and β-bromostyryl sulfones are transformed into different products through a series of bromination-dehydrobromination steps . This suggests that this compound could also undergo similar transformations, leading to a variety of chemical products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be influenced by the presence of bromo and bromomethyl substituents. An analysis of several bromo- and bromomethyl-substituted benzenes revealed variable packing motifs and interactions such as Br···Br, C-H···Br, and C-Br···π, which are significant in determining the properties of these compounds . Therefore, this compound is likely to have distinct physical and chemical properties based on its molecular interactions and structure.
Scientific Research Applications
Applications in Bioproduction and Downstream Processing
Compounds with structural similarities to 1-Bromo-4-(propane-2-sulfonyl)benzene, such as 1,3-Propanediol, have been studied for their roles in biologically produced chemicals. The downstream processing of these biologically produced diols, including separation and purification techniques, has been a significant area of research. Innovations in separation technologies, such as aqueous two-phase extraction and pervaporation, are crucial for enhancing yield, purity, and energy efficiency in the production of these chemicals (Zhi-Long Xiu & A. Zeng, 2008).
Catalysis and Chemical Synthesis
In the field of catalysis, the synthesis of related compounds, including those with bromo and sulfonyl functional groups, has been explored. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of flurbiprofen, highlights the importance of developing efficient synthetic routes for brominated compounds. This underscores the potential for this compound to serve as an intermediate in the synthesis of pharmaceuticals or other chemicals (Yanan Qiu et al., 2009).
Environmental Applications
The study of novel brominated flame retardants, which may share functional groups with this compound, focuses on their occurrence in indoor air, dust, consumer goods, and food. This research emphasizes the need for understanding the environmental impact, fate, and toxicity of brominated compounds, guiding the development of safer and more sustainable chemical applications (E. A. Zuiderveen et al., 2020).
Mechanism of Action
The mechanism of action of “1-Bromo-4-(propane-2-sulfonyl)benzene” involves electrophilic aromatic substitution . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-4-propan-2-ylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZTWNHNXOSAAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601481 |
Source


|
| Record name | 1-Bromo-4-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70399-02-9 |
Source


|
| Record name | 1-Bromo-4-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(propane-2-sulfonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

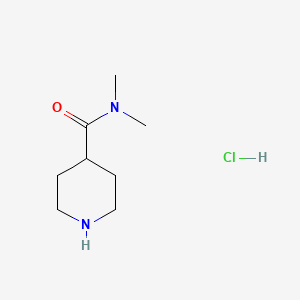

![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)
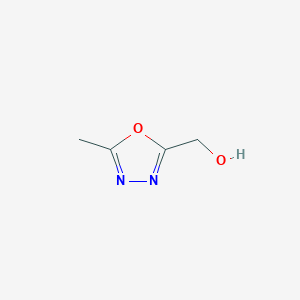
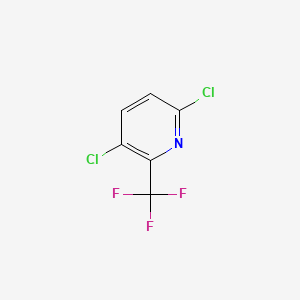
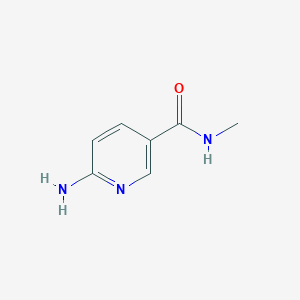

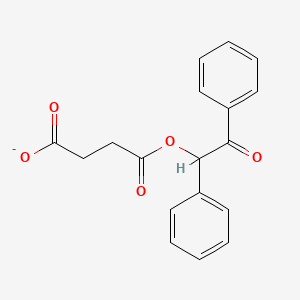
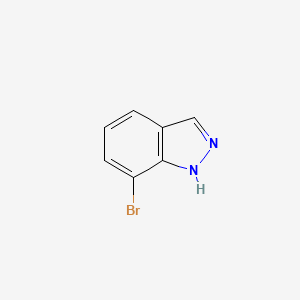
![6-Bromo-2-methylbenzo[B]thiophene](/img/structure/B1286652.png)
